molecular formula C10H19NO3 B6263519 tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate CAS No. 220243-54-9

tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate

Cat. No. B6263519
CAS RN: 220243-54-9
M. Wt: 201.3
InChI Key:
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Description

Tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate, also known as tert-butyl 3-oxiranylpropionate, is a versatile organic compound that has been used in a variety of applications in scientific research. It is a tertiary amide with a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol. It is a white, crystalline solid that is soluble in methanol, ethanol, and acetone. It has a melting point of 76-77 °C and a boiling point of 104-105 °C.

Mechanism of Action

Tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate acts as a nucleophile in the presence of a base, such as sodium hydroxide or potassium hydroxide. The nucleophile attacks the electrophilic carbon atom of the substrate, resulting in the formation of a covalent bond between the two molecules. This reaction is reversible and can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
Tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and analgesic properties. In addition, it has been shown to have anticoagulant and anti-tumor properties.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of conditions. In addition, it is non-toxic and non-carcinogenic. However, it is not soluble in water, which can limit its use in some laboratory experiments.

Future Directions

There are several potential future directions for the use of tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate N-[3-(oxiran-2-yl)propyl]carbamate. It could be used as a starting material for the synthesis of novel organic compounds, such as polymers, pharmaceuticals, and chiral compounds. It could also be used as a reagent in the synthesis of other compounds, such as amides and esters. Additionally, it could be used to further study its biochemical and physiological effects, such as its anti-inflammatory and anticoagulant properties. Finally, it could be used to further explore its potential use in the treatment of various diseases, such as cancer and bacterial infections.

Synthesis Methods

Tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate bromide with 3-oxiranylpropionic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate ester of 3-oxiranylpropionic acid. The second step involves the reaction of the tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate ester with ammonia or an amine in the presence of a base. This reaction results in the formation of the tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate N-[3-(oxiran-2-yl)propyl]carbamate.

Scientific Research Applications

Tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds, such as amides, esters, and ethers. It has also been used as a reagent in the synthesis of chiral compounds. In addition, it has been used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of pharmaceuticals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate involves the reaction of tert-butyl carbamate with epichlorohydrin in the presence of a base to form tert-butyl N-(2,3-epoxypropyl)carbamate, which is then reacted with 3-aminopropylamine to yield the final product.", "Starting Materials": ["tert-butyl carbamate", "epichlorohydrin", "3-aminopropylamine", "base"], "Reaction": ["Step 1: React tert-butyl carbamate with epichlorohydrin in the presence of a base to form tert-butyl N-(2,3-epoxypropyl)carbamate.", "Step 2: React tert-butyl N-(2,3-epoxypropyl)carbamate with 3-aminopropylamine to yield tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate."] }

CAS RN

220243-54-9

Product Name

tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate

Molecular Formula

C10H19NO3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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